2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde
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Overview
Description
2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde is an organic compound with the following structure:
Structure: C5H4ClNO2
It contains a five-membered oxazole ring fused to an aldehyde group and a chloromethyl substituent. The compound is notable for its reactivity due to the presence of both an aldehyde and a halogen.
Preparation Methods
Synthetic Routes:
Vilsmeier-Haack Reaction:
Chlorination of 2-(hydroxymethyl)oxazole:
Industrial Production:
The industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and scalability.
Chemical Reactions Analysis
2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde participates in various reactions:
Nucleophilic Substitution:
Condensation Reactions:
Scientific Research Applications
Organic Synthesis:
Medicinal Chemistry:
Pesticide Research:
Mechanism of Action
The exact mechanism of action for 2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde depends on its specific application. its reactivity as an electrophile and its potential to form covalent bonds with nucleophiles play a crucial role.
Comparison with Similar Compounds
2-(Chloromethyl)tetrahydropyran:
2-Chloroethyl methyl ether:
Remember that precise naming conventions are essential in chemistry, and variations in naming may exist
Properties
CAS No. |
154136-85-3 |
---|---|
Molecular Formula |
C5H4ClNO2 |
Molecular Weight |
145.54 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C5H4ClNO2/c6-1-5-7-4(2-8)3-9-5/h2-3H,1H2 |
InChI Key |
PGYBNLVTUQTSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)CCl)C=O |
Origin of Product |
United States |
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